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Compound of Interest

Compound Name: 2-(2-Morpholin-4-ylethoxy)aniline

Cat. No.: B1309054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and spectral characterization of 2-(2-Morpholin-4-ylethoxy)aniline. All quantitative data is

summarized in structured tables for easy reference and comparison. Detailed experimental

protocols and visualizations are included to support laboratory work and further research.

Chemical Identity and Physical Properties
2-(2-Morpholin-4-ylethoxy)aniline is a morpholine-substituted aniline derivative. Its core

structure consists of an aniline ring substituted at the ortho position with a 2-morpholinoethoxy

group.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name 2-(2-Morpholin-4-ylethoxy)aniline

CAS Number 64039-56-1[1]

Molecular Formula C₁₂H₁₈N₂O₂

Molecular Weight 222.28 g/mol

Synonyms
2-(2-Morpholinoethoxy)benzenamine, 2-(2-(4-

Morpholinyl)ethoxy)aniline

Table 2: Physical and Chemical Properties

Property Value Source

Melting Point 41 °C ChemicalBook

Boiling Point 379.6 ± 32.0 °C (Predicted) ChemicalBook

Density 1.129 ± 0.06 g/cm³ (Predicted) ChemicalBook

A hydrochloride salt of this compound is also available with the CAS number 109125-70-4.

Synthesis Protocols
While a specific, detailed experimental protocol for the synthesis of 2-(2-Morpholin-4-
ylethoxy)aniline is not readily available in the searched literature, a general synthetic

approach can be inferred from related syntheses. The synthesis would likely involve the

reaction of 2-aminophenol with a 4-(2-haloethyl)morpholine or a protected derivative, followed

by deprotection if necessary. A plausible synthetic workflow is outlined below.

Hypothetical Synthesis Workflow
This proposed workflow involves a two-step process starting from 2-nitrophenol.
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Hypothetical Synthesis of 2-(2-Morpholin-4-ylethoxy)aniline

2-Nitrophenol

4-(2-(2-Nitrophenoxy)ethyl)morpholine

Williamson Ether Synthesis
(e.g., K2CO3, Acetone, reflux)

4-(2-Chloroethyl)morpholine

2-(2-Morpholin-4-ylethoxy)aniline

Reduction of Nitro Group
(e.g., H2/Pd-C, Fe/HCl, or SnCl2)

Click to download full resolution via product page

Caption: Hypothetical two-step synthesis pathway for 2-(2-Morpholin-4-ylethoxy)aniline.

Experimental Details (Hypothetical)
Step 1: Synthesis of 4-(2-(2-Nitrophenoxy)ethyl)morpholine

To a solution of 2-nitrophenol in a suitable solvent (e.g., acetone or DMF), add a base such

as potassium carbonate.

Add 4-(2-chloroethyl)morpholine to the mixture.

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the

solvent under reduced pressure.

Purify the crude product by column chromatography or recrystallization to obtain 4-(2-(2-

nitrophenoxy)ethyl)morpholine.
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Step 2: Synthesis of 2-(2-Morpholin-4-ylethoxy)aniline

Dissolve 4-(2-(2-nitrophenoxy)ethyl)morpholine in a suitable solvent (e.g., ethanol, ethyl

acetate, or acetic acid).

Add a reducing agent. Common methods include:

Catalytic hydrogenation using hydrogen gas and a catalyst like palladium on carbon

(Pd/C).

Metal-acid reduction using iron powder in the presence of hydrochloric acid or ammonium

chloride.

Reduction with stannous chloride (SnCl₂) in a suitable solvent.

Monitor the reaction by TLC until the starting material is consumed.

Work up the reaction mixture according to the chosen reduction method. This typically

involves filtration of the catalyst (for hydrogenation) or neutralization and extraction.

Purify the crude product by column chromatography to yield 2-(2-morpholin-4-
ylethoxy)aniline.

Spectroscopic Data
Detailed experimental spectroscopic data for 2-(2-Morpholin-4-ylethoxy)aniline is not

available in the public domain based on the conducted searches. However, predicted spectral

characteristics can be inferred based on the chemical structure and data from analogous

compounds.

Table 3: Predicted Spectroscopic Data
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Technique Expected Features

¹H NMR

- Aromatic protons (4H) in the range of 6.5-7.5

ppm.- Methylene protons of the ethoxy group (-

O-CH₂-CH₂-N-) as two triplets, likely in the

range of 3.5-4.5 ppm and 2.7-3.0 ppm.-

Methylene protons of the morpholine ring as two

multiplets or broad singlets around 3.7 ppm and

2.5 ppm.- A broad singlet for the amine protons

(-NH₂), the chemical shift of which will be

solvent-dependent.

¹³C NMR

- Aromatic carbons in the range of 110-150

ppm.- Methylene carbons of the ethoxy group

around 60-70 ppm.- Methylene carbons of the

morpholine ring around 45-70 ppm.

FT-IR (cm⁻¹)

- N-H stretching of the primary amine as two

bands in the region of 3300-3500 cm⁻¹.- C-H

stretching of aromatic and aliphatic groups

around 2800-3100 cm⁻¹.- C-O-C stretching of

the ether linkage around 1200-1250 cm⁻¹ and

1000-1100 cm⁻¹.- N-H bending of the primary

amine around 1600 cm⁻¹.- Aromatic C=C

stretching around 1450-1600 cm⁻¹.

Mass Spec (EI)

- A molecular ion peak (M⁺) at m/z = 222.-

Common fragmentation patterns would involve

cleavage of the ether bond and fragmentation of

the morpholine ring.

Biological Activity and Drug Development Potential
Direct biological activity data for 2-(2-Morpholin-4-ylethoxy)aniline is not currently available in

the reviewed literature. However, the presence of the morpholine and aniline moieties suggests

potential for biological activity, as these are common pharmacophores in drug discovery.
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Morpholine derivatives are known to exhibit a wide range of pharmacological activities,

including anticancer, antibacterial, and anti-inflammatory properties.

Aniline derivatives are key building blocks in many pharmaceuticals, including kinase

inhibitors used in cancer therapy.[2]

The structural similarity of 2-(2-Morpholin-4-ylethoxy)aniline to intermediates used in the

synthesis of biologically active quinoline and quinazoline derivatives suggests its potential as a

scaffold or intermediate in the development of new therapeutic agents.[2] Further screening

and biological evaluation are necessary to determine its pharmacological profile.

Potential Signaling Pathway Interactions
Given that many aniline and morpholine derivatives act as kinase inhibitors, a logical starting

point for investigating the biological activity of this compound would be to screen it against a

panel of protein kinases.
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Potential Kinase Inhibition Pathway
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Caption: Hypothetical mechanism of action via inhibition of a receptor tyrosine kinase signaling

pathway.

Conclusion
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2-(2-Morpholin-4-ylethoxy)aniline is a chemical compound with potential applications in drug

discovery and development, although it is currently not well-characterized in publicly available

literature. This guide provides the available chemical and physical data, a plausible synthetic

route, and predicted spectral characteristics to aid researchers in their work with this

compound. Further experimental investigation is required to fully elucidate its properties,

biological activity, and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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